2-(Hydrazinylmethyl)pyridine
Overview
Description
- 2-(Hydrazinylmethyl)pyridine is a heterocyclic compound with a six-membered ring containing five carbon atoms and one nitrogen atom.
- It is used in various applications, including medicinal drugs, agrochemicals, and polymers.
- The compound’s structure resembles benzene, but one carbon-hydrogen ring set is replaced by a nitrogen atom.
Synthesis Analysis
- Several methods exist for synthesizing pyridines, including reactions based on pyridine rings, cyclization, and cycloaddition reactions.
- For example, amino-substituted 2-pyridone can be synthesized using palladium catalyst under microwave irradiation.
Molecular Structure Analysis
- 2-(Hydrazinylmethyl)pyridine hydrochloride has the molecular formula C₆H₁₀ClN₃ .
- Its average mass is 159.617 Da , and the monoisotopic mass is 159.056320 Da .
Chemical Reactions Analysis
- 2-(Hydrazinylmethyl)pyridine can participate in various reactions, including alkenylation/annulation cascades.
- It can serve as a directing group in cobalt-catalyzed C(sp²)–H bond alkenylation/annulation reactions.
Physical And Chemical Properties Analysis
- 2-(Hydrazinylmethyl)pyridine hydrochloride is a solid with a purity of 98%.
- It should be stored in a freezer under -20°C.
Scientific Research Applications
Application in Chemistry
- Field : Chemistry
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” is used as a reagent in chemical reactions . It has been used in the preparation of pyridine derivatives .
- Methods of Application : The specific methods of application can vary depending on the reaction. In general, it is used as a reagent and combined with other chemicals under controlled conditions to produce the desired product .
- Results or Outcomes : The outcomes can vary depending on the specific reaction. In the case of pyridine derivatives, these compounds have shown a wide range of biological activities, including anti-microbial, anti-tumor, anti-inflammatory, and anti-Parkinsonism effects .
Application in Medicinal Chemistry
- Field : Medicinal Chemistry
- Summary of Application : Derivatives of pyridine, including “2-(Hydrazinylmethyl)pyridine”, have been reported to have various therapeutic applications .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
- Results or Outcomes : Pyridine derivatives have shown a wide range of biological activities, including anti-cancer, antihypertensive, antiulcer, antimicrobial, and many other therapeutic effects .
Application in Material Science
- Field : Material Science
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of functional materials .
- Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
- Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .
Application in Synthesis of Pyridone Compounds
- Field : Organic Chemistry
- Summary of Application : “2-(Hydrazinylmethyl)pyridine” can be used in the synthesis of 2-pyridone compounds . These compounds have versatile applications in different areas including biology, natural compounds, dyes, and fluorescent materials .
- Methods of Application : The compound is used as a building block in the synthesis of these materials. The specific methods of synthesis can vary depending on the desired material .
- Results or Outcomes : The outcomes can vary depending on the specific material being synthesized .
Application in Drug Discovery
- Field : Medicinal Chemistry
- Summary of Application : The 2-pyridone motif, which includes “2-(Hydrazinylmethyl)pyridine”, is used in drug discovery and medicinal chemistry .
- Methods of Application : These compounds are synthesized and then tested for their biological activity. The specific methods of synthesis and testing can vary depending on the desired application .
- Results or Outcomes : The outcomes can vary depending on the specific drug being developed .
Safety And Hazards
- No specific safety information is available for this compound.
Future Directions
- Further research could focus on developing novel pyridine analogs with enhanced anti-inflammatory activities and minimal toxicity.
I hope this analysis provides a comprehensive overview of 2-(Hydrazinylmethyl)pyridine . If you need further details or have any other requests, feel free to ask!
properties
IUPAC Name |
pyridin-2-ylmethylhydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-9-5-6-3-1-2-4-8-6/h1-4,9H,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXXCFPUDFKBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70585536 | |
Record name | 2-(Hydrazinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydrazinylmethyl)pyridine | |
CAS RN |
7112-37-0 | |
Record name | 2-(Hydrazinylmethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70585536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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